N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGOOGKGVJRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes involved in cancer cell proliferation.
Receptors: It may bind to specific receptors, altering signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substitution Patterns on the Oxadiazole Ring
Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide
- Structural Difference : Replaces the 4-methoxyphenyl with a 4-chlorophenyl group and introduces a methoxy linker.
- Activity : Exhibited cytotoxicity (IC₅₀ = 18.7 μM against MCF-7 cells) due to the electron-withdrawing Cl group enhancing electrophilicity .
- Synthesis : Yielded 73% via nucleophilic substitution, characterized by NMR and IR .
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Difference : Incorporates a sulfamoyl group and a benzyl-methyl substituent.
- Activity : Demonstrated antifungal efficacy against C. albicans (MIC = 12.5 μg/mL) by targeting thioredoxin reductase .
- Synthesis : Purchased commercially (Life Chemicals) and solubilized in DMSO with Pluronic F-127 .
HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide
- Structural Difference : Features a 3-fluorophenyl and trifluoromethoxy group.
- Activity: Potent against Neisseria gonorrhoeae (MIC = 0.25 μg/mL) due to enhanced membrane penetration from fluorine atoms .
Variations in the Amide Group
Compound 2r : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
- Structural Difference : Substitutes benzamide with 4-methylbenzamide.
- Synthesis : Achieved 90% yield via acyl chloride coupling, though biological data are unspecified .
OZE-III : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Heterocyclic Modifications
Compound 26 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
- Structural Difference : Replaces 4-methoxyphenyl with thiophene and adds a bromo substituent.
- Activity : Inhibited Ca²⁺/calmodulin-dependent kinase II (IC₅₀ = 0.89 μM), attributed to the electron-deficient thiophene enhancing binding .
Thiadiazole Analogs (8a-g) : N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Structural Difference : Oxadiazole replaced with thiadiazole (S instead of O).
- Activity : Showed antifungal activity (e.g., 8c: 82% inhibition at 100 μg/mL), indicating sulfur’s role in enhancing membrane targeting .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 267.283 g/mol
- CAS Number : 88185-03-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through the activation of caspase pathways and modulation of p53 expression levels .
- Antimicrobial Activity : Preliminary investigations suggest that oxadiazole derivatives may possess antimicrobial properties. The structural characteristics of this compound enhance its interaction with microbial targets.
- Inhibition of Carbonic Anhydrases : Recent studies have explored the potential of oxadiazole derivatives as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases including cancer. This compound has shown selective inhibition against specific isoforms at nanomolar concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Target | IC Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 µM | Induction of apoptosis via caspase activation |
| Cytotoxicity | HeLa | 2.41 µM | Cell cycle arrest at G0-G1 phase |
| Antimicrobial | Various bacteria | Not specified | Interaction with microbial cell targets |
| Carbonic Anhydrase Inhibition | hCA IX and hCA II | 89 pM (hCA IX) | Selective inhibition leading to potential therapeutic applications |
Case Studies
- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analyses revealed that the compound effectively induced apoptosis in a dose-dependent manner .
- Antimicrobial Properties : In vitro evaluations indicated that this compound displayed notable antibacterial activity against a range of pathogens. The structure-function relationship suggests that modifications in the oxadiazole ring could enhance its antimicrobial efficacy.
- Inhibition Studies on Carbonic Anhydrases : Research focusing on carbonic anhydrases revealed that derivatives of oxadiazoles can selectively inhibit hCA IX and hCA II isoforms at very low concentrations. This selectivity is crucial for developing targeted therapies for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of hydrazide precursors to form the oxadiazole ring, followed by coupling with a benzamide derivative. Key steps include:
- Hydrazide formation : Reacting 4-methoxyphenylcarboxylic acid hydrazide with a carbonyl source (e.g., CS₂ or POCl₃) under reflux .
- Oxadiazole ring closure : Requires dehydrating agents (e.g., H₂SO₄ or PPA) at 80–100°C for 4–6 hours .
- Benzamide coupling : Use coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Optimization : Yields improve with strict pH control (neutral to slightly acidic) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
- Analytical workflow :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
- HPLC-MS : Quantifies purity (>95% typical) and detects byproducts (e.g., unreacted hydrazide) .
- FT-IR : Identifies key functional groups (C=N stretch at 1600 cm⁻¹, amide C=O at 1680 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-methoxyphenyl group influence the compound’s bioactivity compared to halogenated analogs (e.g., 4-chlorophenyl)?
- Mechanistic insight : The methoxy group enhances electron-donating capacity, improving interactions with hydrophobic enzyme pockets (e.g., kinase active sites). In contrast, halogenated analogs (e.g., 4-chlorophenyl) exhibit stronger π-π stacking but lower solubility .
- Case study : Derivatives with 4-methoxyphenyl showed 2–3× higher IC₅₀ against Candida albicans vs. chloro-analogs, likely due to improved membrane permeability .
Q. What strategies resolve contradictions in reported anticancer activity data (e.g., IC₅₀ variability across cell lines)?
- Data reconciliation :
- Assay standardization : Discrepancies arise from varying MTT assay protocols (e.g., incubation time: 48 vs. 72 hours). Normalize to reference drugs (e.g., doxorubicin) .
- Metabolic interference : The oxadiazole ring may interact with mitochondrial reductases, skewing results in glucose-deprived media .
- Validation : Cross-test in 3D tumor spheroids to mimic in vivo heterogeneity .
Q. Can computational modeling predict binding affinities for kinase targets (e.g., RET or GSK-3β)?
- Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite models show strong hydrogen bonding between the oxadiazole N(3) and Val135 (GSK-3β) .
- MD simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å, though methoxy rotation may reduce affinity vs. rigid bromo-substituents .
- Limitations : Lipinski’s rule compliance (LogP <5) is critical; methoxy derivatives often meet criteria, unlike bulkier analogs .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Degradation pathways :
- Oxidative demethylation : CYP450 enzymes convert methoxy to hydroxyl groups, altering solubility and activity .
- Hydrolysis : The oxadiazole ring is stable at pH 5–7 but degrades in acidic lysosomal environments (t₁/₂ ~8 hours) .
- Mitigation : Prodrug formulations (e.g., acetyl-protected methoxy) improve plasma stability .
Comparative and Methodological Questions
Q. What are the key differences in reactivity between 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs of this compound?
- Reactivity profile :
- Oxadiazoles : More electrophilic due to higher electronegativity of O vs. S, favoring nucleophilic substitutions (e.g., SNAr at C2) .
- Thiadiazoles : Exhibit stronger π-acceptor behavior, enhancing metal chelation (e.g., Fe³⁺) in catalytic assays .
- Bioactivity : Thiadiazole analogs show superior antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL for oxadiazoles) but higher cytotoxicity .
Q. Which in silico tools best guide the design of derivatives with improved pharmacokinetic properties?
- Toolkit :
- ADMET Prediction : SwissADME for LogP, BBB permeability, and CYP inhibition .
- QSAR Models : CoMFA/CoMSIA using IC₅₀ datasets to prioritize substituents (e.g., 3-F vs. 4-OCH₃) .
- Validation : Correlate in silico scores with in vitro metabolic stability (e.g., microsomal t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

